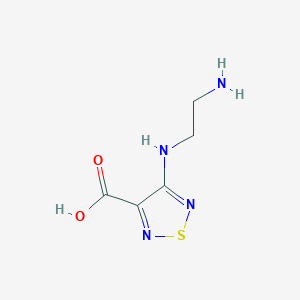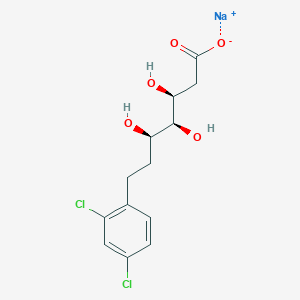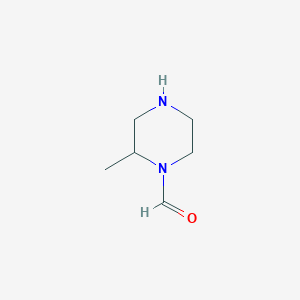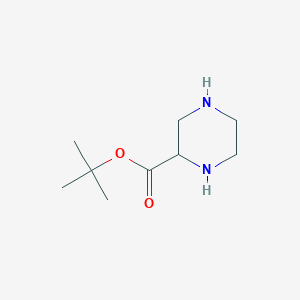
2-Fluoro-4-methoxyphenacyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-methoxyphenacyl bromide, also known as 2-Bromo-2’-fluoro-4’-methoxyacetophenone, 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one, or 4-(Bromoacetyl)-3-fluoroanisole, is a chemical compound with the molecular formula C9H8BrFO2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-methoxyphenacyl bromide consists of a bromine atom attached to a carbon atom, which is double-bonded to an oxygen atom and single-bonded to another carbon atom. This carbon atom is part of a benzene ring, which has a fluorine atom and a methoxy group (-OCH3) attached to it .Physical And Chemical Properties Analysis
2-Fluoro-4-methoxyphenacyl bromide is a solid substance that should be stored at 4° C. It has a melting point of 63-66° C and a predicted boiling point of 293.6° C at 760 mmHg. The predicted density is 1.5 g/cm3, and the predicted refractive index is n20D 1.54 .Aplicaciones Científicas De Investigación
Organic Synthesis and Derivative Formation
The compound has been utilized as a key reactant in the synthesis of complex organic molecules. For instance, Kundapur et al. (2012) achieved the condensation of 5-(4-fluoro-3-nitrophenyl)-[1,3,4]thiadiazol-2-ylamine with 4-methoxyphenacyl bromide, resulting in the formation of a novel imidazo[2,1-b]-1,3,4-thiadiazole derivative, characterized by various spectroscopic techniques (Kundapur, Sarojini, & Narayana, 2012). This underscores its role in facilitating the synthesis of heterocyclic compounds with potential biological activities.
Analytical Chemistry Applications
Baygildiev et al. (2020) demonstrated the use of p-methoxyphenacyl bromide as a versatile reagent for the derivatization of alkylphosphonic and alkylmethylphosphonic acids, enabling their detection through high-performance liquid chromatography and gas chromatography with mass spectrometric detection. This method offers enhanced sensitivity and specificity for detecting nerve agent degradation products (Baygildiev et al., 2020).
Photophysical Research
In photophysical research, the compound has been involved in studies focused on developing new materials with specific fluorescent properties. A study by Li et al. (2009) on a thiazole-conjugated pyridinium complex, synthesized using a derivative similar to 2-Fluoro-4-methoxyphenacyl bromide, investigated its solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties. This research contributes to the field of sensor development, particularly for detecting specific ions in various environments (Li et al., 2009).
Material Science and Sensing Technologies
Ragan et al. (2003) explored the Ullmann methoxylation process, presenting a method for preparing 2-Fluoro-4-methoxyaniline, a closely related compound, which is crucial for developing materials and chemical sensors. This study exemplifies the importance of such bromide compounds in synthesizing intermediates for further chemical transformations (Ragan, Jones, Castaldi, Hill, & Makowski, 2003).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-1-(2-fluoro-4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLFPKDKQYVRNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CBr)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408518 |
Source


|
| Record name | 2-Fluoro-4-methoxyphenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methoxyphenacyl bromide | |
CAS RN |
157014-35-2 |
Source


|
| Record name | 2-Fluoro-4-methoxyphenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole](/img/structure/B115452.png)
![N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide](/img/structure/B115454.png)



![N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine](/img/structure/B115462.png)
![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)
